1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole is a compound characterized by the presence of two imidazole rings connected via a biaryl linkage, with each imidazole ring substituted with a 2-(trimethylsilyl)ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with imidazole under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes coupling to form the desired biaryl compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole rings can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other sites of the molecule. The imidazole rings can participate in coordination with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Ether Derivatives: Compounds with similar trimethylsilyl groups but different core structures.
Biaryl Imidazole Derivatives: Compounds with similar biaryl linkages but different substituents on the imidazole rings.
Uniqueness: 1,1’-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2’-bi-1H-imidazole is unique due to its specific combination of trimethylsilyl groups and biaryl imidazole structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
101226-39-5 |
---|---|
Molekularformel |
C18H34N4O2Si2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
trimethyl-[2-[[2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]imidazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C18H34N4O2Si2/c1-25(2,3)13-11-23-15-21-9-7-19-17(21)18-20-8-10-22(18)16-24-12-14-26(4,5)6/h7-10H,11-16H2,1-6H3 |
InChI-Schlüssel |
HTRQQLKHTKABCV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=NC=CN2COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.